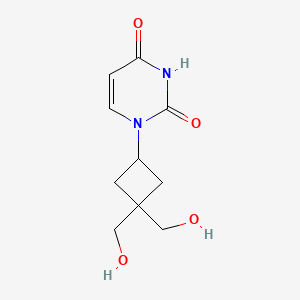
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is a synthetic compound characterized by a cyclobutane ring substituted with two hydroxymethyl groups and a uracil moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil typically involves multi-step organic reactions. One common approach is to start with a cyclobutane derivative, such as 3,3-dimethoxycyclobutane, which undergoes hydroxylation to introduce the hydroxymethyl groups. The uracil moiety is then attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The uracil moiety can be reduced to dihydro-uracil derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydro-uracil derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil involves its interaction with specific molecular targets. The uracil moiety can mimic natural nucleobases, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl groups may also enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,3-Dimethoxycyclobut-1-yl)-uracil: Similar structure but with methoxy groups instead of hydroxymethyl groups.
1-(3,3-Bis(benzyloxymethyl)cyclobut-1-yl)-uracil: Contains benzyloxymethyl groups, which may affect its reactivity and biological activity.
Uniqueness
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is unique due to the presence of hydroxymethyl groups, which can participate in hydrogen bonding and enhance the compound’s interactions with biological targets. This structural feature may contribute to its potential therapeutic applications .
Propriétés
Numéro CAS |
138420-49-2 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c13-5-10(6-14)3-7(4-10)12-2-1-8(15)11-9(12)16/h1-2,7,13-14H,3-6H2,(H,11,15,16) |
Clé InChI |
AIRWAARKRQOYEY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CO)CO)N2C=CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)
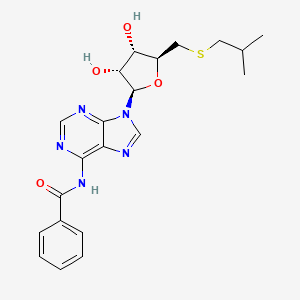
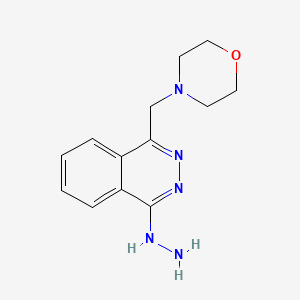
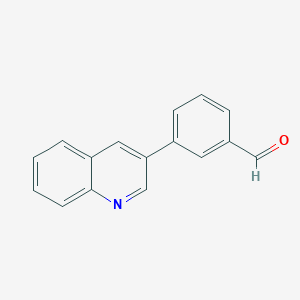
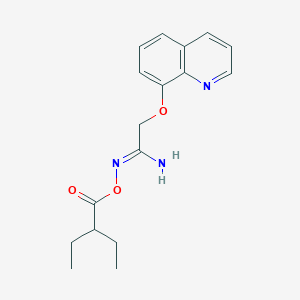
![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)
![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)



![Dibenzo[d,f]indole](/img/structure/B12897390.png)
